Calcium D-pantothenate is the calcium salt of the dextrorotatory isomer of pantothenic acid, universally recognized as the most commercially viable and processable form of Vitamin B5. As an essential precursor to Coenzyme A (CoA) and acyl carrier proteins, it is critical for cellular metabolism and lipid synthesis. In its pure form, it presents as a white, free-flowing powder with high water solubility (approximately 50 mg/mL at 25°C) and a stable pH profile of 6.8–7.2 in aqueous solution [1]. Because the free acid form of Vitamin B5 is inherently unstable and difficult to process, the calcium salt has become the benchmark material for pharmaceutical tableting, dietary supplements, and industrial feed premixes, offering an optimal balance of bioavailability, thermal stability, and handling characteristics .
Substituting Calcium D-pantothenate with alternative salts, free acids, or racemic mixtures introduces severe formulation and dosing liabilities. The free D-pantothenic acid is a viscous, highly hygroscopic oil that rapidly degrades, making it entirely unsuitable for dry blending or long-term storage [1]. While sodium pantothenate offers better chemical stability than the free acid, its extreme hygroscopicity leads to rapid clumping in humid environments and complicates effervescent or low-sodium formulations. Furthermore, substituting the pure D-isomer with the cheaper racemic Calcium DL-pantothenate halves the biological efficacy, as the L-isomer is biologically inactive and cannot be utilized for Coenzyme A synthesis [2]. Consequently, deviations from the pure D-calcium salt compromise shelf life, processability, and physiological performance, leading to higher downstream manufacturing costs.
The free form of D-pantothenic acid exists as a highly viscous, unstable oil that is prone to rapid degradation and is nearly impossible to process in standard dry-blending or tableting equipment [1]. In stark contrast, Calcium D-pantothenate (CAS 137-08-6) is crystallized into a stable, free-flowing white powder with a melting point of approximately 190°C [1]. This solid-state transformation eliminates the handling bottlenecks associated with viscous liquids, enabling seamless integration into high-speed tablet presses and dry nutritional premixes with minimal production loss.
| Evidence Dimension | Physical state and processability |
| Target Compound Data | Free-flowing solid powder (MP ~190°C) |
| Comparator Or Baseline | D-pantothenic acid (Viscous, unstable oil) |
| Quantified Difference | Transition from unprocessable liquid to stable solid |
| Conditions | Standard ambient manufacturing conditions |
Enables the use of standard dry-blending and tableting equipment, eliminating the need for specialized liquid-handling infrastructure.
While sodium pantothenate is sometimes considered as an alternative salt, it is highly hygroscopic and prone to severe clumping when exposed to ambient humidity. Calcium D-pantothenate, conversely, is only slightly hygroscopic and maintains its structural integrity and flow properties even in humid environments . Industrial handling data demonstrates that the calcium salt resists moisture uptake significantly better than the sodium equivalent, which directly translates to reduced caking during bulk storage and an extended standard shelf life of up to 36 months under ambient conditions (<25°C) .
| Evidence Dimension | Hygroscopicity and bulk powder stability |
| Target Compound Data | Slightly hygroscopic; maintains flowability (36-month shelf life) |
| Comparator Or Baseline | Sodium pantothenate (Highly hygroscopic; prone to clumping) |
| Quantified Difference | Significant reduction in moisture-induced caking |
| Conditions | Bulk storage and ambient humidity exposure (<25°C) |
Prevents powder caking and formulation failure in humid environments, reducing waste and extending product shelf life.
In biological systems, only the dextrorotatory (D-) isomer of pantothenic acid is enzymatically converted into Coenzyme A. Procurement of the cheaper racemic mixture, Calcium DL-pantothenate, results in a drastic reduction in efficacy. Standard nutritional guidelines and biological assays confirm that the DL-racemate possesses only 46% to 50% of the biological activity of pure Calcium D-pantothenate [1]. Therefore, utilizing the pure D-isomer allows formulators to achieve target biological endpoints with half the mass of the active pharmaceutical ingredient (API), optimizing both payload capacity and formulation costs.
| Evidence Dimension | Relative biological activity |
| Target Compound Data | 100% relative biological activity (pure D-isomer) |
| Comparator Or Baseline | Calcium DL-pantothenate (~46-50% biological activity) |
| Quantified Difference | Approx. 2-fold higher biological efficacy per gram |
| Conditions | In vivo Coenzyme A biosynthesis and nutritional assays |
Allows formulators to halve the required dosage mass compared to racemic mixtures, freeing up space in multi-ingredient tablets and capsules.
Because Calcium D-pantothenate is a free-flowing, slightly hygroscopic powder, it is the preferred choice for high-throughput tableting operations where the viscous free acid or clumping sodium salt would cause machinery jamming and inconsistent dosing .
The compound's exceptional 36-month shelf life and resistance to ambient humidity make it the industry standard for bulk agricultural feed premixes, ensuring that the active Vitamin B5 does not degrade before consumption .
By utilizing the calcium salt rather than sodium pantothenate, formulators can deliver high doses of Vitamin B5 without adding to the sodium load of the final product, which is critical for specialized clinical nutrition and low-sodium consumer markets [1].
Due to its 100% enantiomeric purity, Calcium D-pantothenate is the mandatory selection for pharmaceutical and high-end nutraceutical applications targeting Coenzyme A synthesis, as it requires half the dosage mass of the DL-racemate [1].